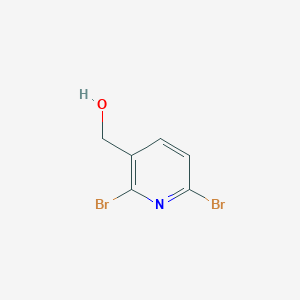

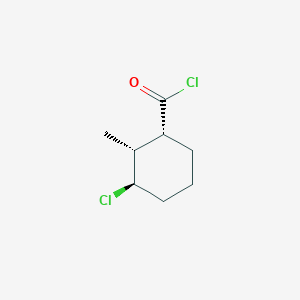

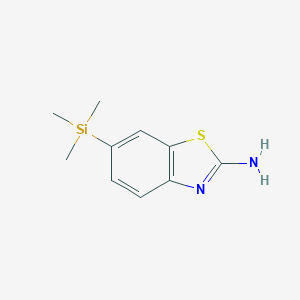

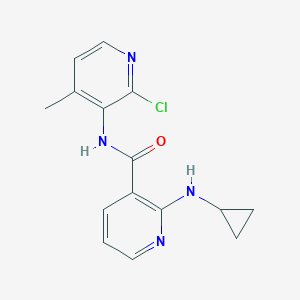

![molecular formula C8H9N3 B151088 Imidazo[1,2-a]pyridin-6-ylmethanamine CAS No. 132213-03-7](/img/structure/B151088.png)

Imidazo[1,2-a]pyridin-6-ylmethanamine

Übersicht

Beschreibung

Imidazo[1,2-a]pyridin-6-ylmethanamine is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in various fields of research. This compound has unique properties that make it an ideal candidate for use in scientific research, and its synthesis method has been well established. In

Wissenschaftliche Forschungsanwendungen

Therapeutic Potential

Imidazo[1,2-a]pyridine, a bicyclic 5-6 heterocyclic ring, is known as a "drug prejudice" scaffold owing to its wide range of applications in medicinal chemistry. It exhibits a variety of activities including anticancer, antimycobacterial, antileishmanial, anticonvulsant, antimicrobial, antiviral, antidiabetic, and insecticidal. This scaffold is present in various marketed preparations such as zolimidine, zolpidem, and alpidem. Research has focused on modifying this scaffold to discover and develop novel therapeutic agents, making it a vital component in the synthesis of new drug-like chemical libraries for biological screening (Deep et al., 2016).

Pharmacological Properties

The pharmacological properties of imidazo[1,2-a]pyridine have been a growing interest in medicinal chemistry. This includes its role as enzyme inhibitors, receptor ligands, and anti-infectious agents, demonstrating its versatility and importance in pharmaceutical research (Enguehard-Gueiffier & Gueiffier, 2007).

Anticancer Activities

Imidazo[1,2-a]pyridine has shown significant biologically active properties, especially in anticancer activities. This includes inhibition of various cancer-related enzymes and effectiveness against different tumor cell lines. Some imidazo[1,2-a]pyridine-based analogues are currently under human clinical trials, highlighting their potential as novel anticancer agents (Goel, Luxami, & Paul, 2016).

Synthesis for Medicinal Applications

The synthesis of imidazo[1,2-a]pyridines, crucial in medicinal chemistry, has seen developments using readily available substrates and catalysts under mild conditions. This advancement is significant for enhancing the biological activity of these compounds (Ravi & Adimurthy, 2017).

Anticholinesterase Potential

Imidazo[1,2-a]pyridine-based compounds are clinically significant in treatments related to heart and circulatory failures. Research has found that certain derivatives with biphenyl side chains are potential acetylcholinesterase (AChE) inhibitors, making them relevant in pharmaceutical applications (Kwong et al., 2019).

Antisecretory and Cytoprotective Properties

Imidazo[1,2-a]pyridines have been identified as a novel class of antiulcer agents with gastric antisecretory and cytoprotective properties. This discovery is important for developing new treatments for ulcers and related gastric conditions (Kaminski et al., 1985).

Antiviral Activity

Imidazo[1,2-a]pyridines have shown pronounced activity against human cytomegalovirus and varicella-zoster virus, underlining their potential as antiviral agents. This highlights the significance of these compounds in developing new antiviral therapies (Gueiffier et al., 1998).

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Zukünftige Richtungen

Imidazo[1,2-a]pyridines have great potential in several research areas, from materials science to the pharmaceutical field . In recent years, many promising innovations have been reported in different technological applications, such as optoelectronic devices, sensors, anti-cancer drugs, and emitters for confocal microscopy and imaging .

Wirkmechanismus

Target of Action

Imidazo[1,2-a]pyridin-6-ylmethanamine is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . It has been found to inhibit the phosphatidylinositol 3-kinase (PI3K) signaling pathway , which plays a key regulatory role in various cellular physiological processes including cell growth, proliferation, survival, and metabolism .

Mode of Action

The compound interacts with its targets, primarily PI3K, and inhibits their activity . This inhibition disrupts the normal functioning of the PI3K signaling pathway, leading to changes in cellular processes such as cell growth and proliferation .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the PI3K signaling pathway . Aberrant expression of this pathway is often associated with tumorigenesis, progression, and poor prognosis . By inhibiting PI3K, the compound can potentially disrupt these harmful processes and exert its therapeutic effects .

Pharmacokinetics

The compound’s ability to inhibit pi3k suggests that it may have good bioavailability and be able to reach its target sites effectively .

Result of Action

In vitro anticancer assays have shown that this compound and its derivatives exhibit submicromolar inhibitory activity against various tumor cell lines . One derivative, referred to as 13k, was found to be particularly potent, inducing cell cycle arrest at the G2/M phase and apoptosis of HCC827 cells .

Biochemische Analyse

Biochemical Properties

Imidazo[1,2-a]pyridin-6-ylmethanamine is involved in radical reactions for its direct functionalization through transition metal catalysis, metal-free oxidation, and photocatalysis strategies

Cellular Effects

This compound derivatives have shown significant inhibitory activity against various tumor cell lines . For instance, one of the derivatives, referred to as 13k, induced cell cycle arrest at the G2/M phase and cell apoptosis of HCC827 cells by inhibition of PI3Kα .

Molecular Mechanism

Its derivative 13k has been found to inhibit PI3Kα, a lipid kinase that plays a key regulatory role in various cellular physiological processes including cell growth, proliferation, survival, and metabolism .

Eigenschaften

IUPAC Name |

imidazo[1,2-a]pyridin-6-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3/c9-5-7-1-2-8-10-3-4-11(8)6-7/h1-4,6H,5,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGXHRFPVDFQLNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CN2C=C1CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50564324 | |

| Record name | 1-(Imidazo[1,2-a]pyridin-6-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50564324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

132213-03-7 | |

| Record name | 1-(Imidazo[1,2-a]pyridin-6-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50564324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-{imidazo[1,2-a]pyridin-6-yl}methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.